3-Aminothiophene-2-carbaldehyde

Descripción general

Descripción

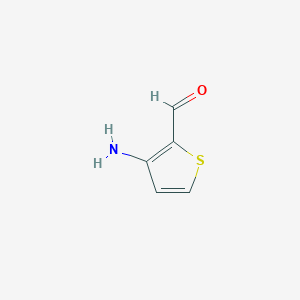

3-Aminothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 3-aminothiophene using hydrogen peroxide and sodium hydroxide in methanol . This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium hydroxide in methanol.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

3-Aminothiophene-2-carbaldehyde has shown notable antibacterial activity against several pathogenic bacteria. Studies indicate it is particularly effective against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones measured in various studies demonstrate its efficacy compared to standard antibiotics like Ampicillin.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| S. aureus | 20 | 83.3 |

| B. subtilis | 19 | 82.6 |

| E. coli | 15 | 60.0 |

| P. aeruginosa | 18 | 70.0 |

This compound's derivatives with methoxy substitutions exhibited enhanced antibacterial activity, making it a candidate for developing new antimicrobial agents to combat resistant strains .

Antioxidant Activity

Research utilizing the ABTS assay has demonstrated that derivatives of this compound exhibit significant antioxidant properties, with one derivative showing a 62% inhibition rate of free radicals compared to ascorbic acid's 88.44%. This antioxidant capacity is attributed to the electron-donating ability of the amino group, enhancing its ability to neutralize reactive oxygen species.

Antitumor and Antifungal Activity

Preliminary studies have suggested that derivatives of this compound may possess antitumor and antifungal properties. Certain analogs have been evaluated for their ability to inhibit tumor cell proliferation in vitro, indicating potential applications in cancer therapy .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. It can participate in various reactions including:

- Oxidation : Converting to carboxylic acids using hydrogen peroxide.

- Reduction : Yielding alcohol derivatives through reactions with reducing agents like lithium aluminum hydride.

- Substitution Reactions : Involving electrophilic reagents due to the electron-rich nature of the thiophene ring.

Material Science

This compound is also explored in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Antioxidant Efficacy

A study highlighted the potential of thiophene-based compounds as effective antioxidants in biological systems, emphasizing their application in food preservation and health supplements.

Antimicrobial Applications

Another case study focused on developing new antimicrobial agents from these compounds for treating infections caused by resistant bacterial strains, demonstrating their relevance in modern pharmacotherapy.

Mecanismo De Acción

The mechanism of action of 3-Aminothiophene-2-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it can act as a voltage-gated sodium channel blocker, which is crucial in its role as a dental anesthetic .

Comparación Con Compuestos Similares

2-Aminothiophene: Shares a similar thiophene ring structure but differs in the position of the amino group.

3-Aminothiophene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 3-Aminothiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions and applications compared to its analogs. Its ability to undergo various substitutions and its role in synthesizing complex molecules make it a valuable compound in both research and industrial applications .

Actividad Biológica

3-Aminothiophene-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry, microbiology, and pharmacology.

Synthesis

This compound can be synthesized through several methods, including the Gewald reaction and Knoevenagel condensation. The compound's structure features an amino group and an aldehyde functionality, which contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study utilizing the ABTS method demonstrated that derivatives of this compound showed significant inhibition of free radicals. Specifically, one derivative exhibited a 62% inhibition rate compared to ascorbic acid's 88.44% .

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| This compound | 62.0% |

| Ascorbic Acid | 88.44% |

This antioxidant activity is attributed to the electron-donating ability of the amino group, which enhances the compound's capacity to neutralize reactive oxygen species (ROS) .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogenic bacteria. In studies, it was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial activity was assessed using inhibition zone diameters compared to Ampicillin as a standard.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| S. aureus | 20 | 83.3 |

| B. subtilis | 19 | 82.6 |

| E. coli | 15 | 60.0 |

| P. aeruginosa | 18 | 70.0 |

The results indicate that the compound's derivatives with methoxy substitutions exhibited enhanced activity against these strains .

Antifungal and Antitumor Properties

In addition to its antioxidant and antibacterial activities, preliminary studies suggest that compounds related to this compound may possess antifungal and antitumor properties. For instance, certain derivatives have shown promise in inhibiting tumor cell proliferation in vitro .

Case Studies

- Antioxidant Efficacy : A study conducted on various derivatives of thiophene-based compounds highlighted their potential as effective antioxidants in biological systems, with specific emphasis on their application in food preservation and health supplements.

- Antimicrobial Applications : Another case study focused on the use of these compounds in developing new antimicrobial agents for treating infections caused by resistant bacterial strains, showcasing their relevance in modern pharmacotherapy.

Propiedades

IUPAC Name |

3-aminothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKHKHXIIAGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355991 | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-01-1 | |

| Record name | 3-Amino-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56489-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.